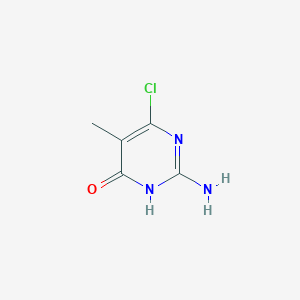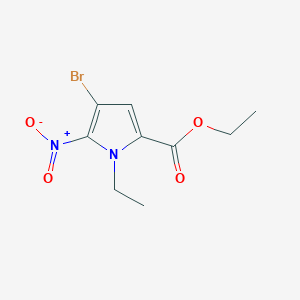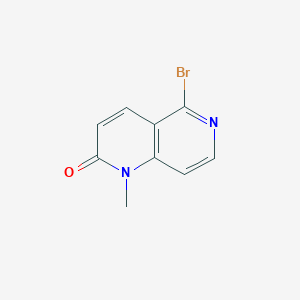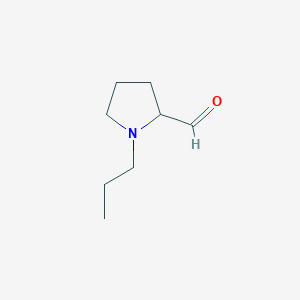
2-Amino-6-chloro-5-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-chloro-5-methylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4,6-dichloropyrimidine with methylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-6-chloro-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidines with potential biological activity.
科学的研究の応用
2-Amino-6-chloro-5-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Industrial Chemistry: Acts as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Amino-6-chloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an antagonist, blocking the receptor’s natural ligand from binding and activating the receptor.
類似化合物との比較
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
Uniqueness
2-Amino-6-chloro-5-methylpyrimidin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
2-amino-4-chloro-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWYASWVVLEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)






![6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B15224925.png)

![2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione](/img/structure/B15224939.png)



![2-(Difluoromethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B15224980.png)
